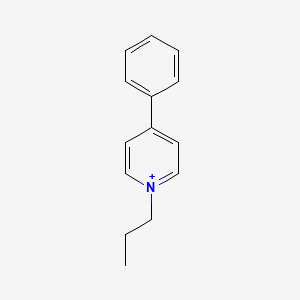
Pyridinium, 4-phenyl-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-phenyl-1-propyl-: is a type of pyridinium salt, which is a class of organic compounds containing a pyridine ring with a positively charged nitrogen atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are often used as intermediates in organic synthesis and as catalysts in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyridinium, 4-phenyl-1-propyl- typically involves the alkylation of pyridine with a suitable alkyl halide. One common method is the reaction of pyridine with 4-phenyl-1-propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 4-phenyl-1-propyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinium N-oxide, while reduction can produce the corresponding pyridine derivative .
Scientific Research Applications
Pyridinium, 4-phenyl-1-propyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of pyridinium, 4-phenyl-1-propyl- involves its interaction with specific molecular targets and pathways. The positively charged nitrogen atom in the pyridinium ring can interact with negatively charged sites on enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations that contribute to its activity .
Comparison with Similar Compounds
- Pyridinium, 4-phenyl-1-butyl-
- Pyridinium, 4-phenyl-1-ethyl-
- Pyridinium, 4-phenyl-1-methyl-
Comparison: Pyridinium, 4-phenyl-1-propyl- is unique due to its specific alkyl chain length, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets .
Properties
CAS No. |
106777-11-1 |
|---|---|
Molecular Formula |
C14H16N+ |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
4-phenyl-1-propylpyridin-1-ium |
InChI |
InChI=1S/C14H16N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3/q+1 |
InChI Key |
BYZXAJYUFWGUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















